

# Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Methylphenyl)acetohydrazide

Cat. No.: B1298582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for the compound **2-(4-Methylphenyl)acetohydrazide**. While experimental spectra for this specific molecule are not readily available in public databases, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for its synthesis and spectroscopic analysis are also provided to facilitate further research and characterization.

## Chemical Structure and Properties

Chemical Name: **2-(4-Methylphenyl)acetohydrazide** Molecular Formula: C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O Molecular Weight: 164.21 g/mol Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Methylphenyl)acetohydrazide**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent: DMSO-d<sub>6</sub>)**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                     |
|----------------------------------|--------------|-------------|--------------------------------|
| ~9.1                             | Singlet      | 1H          | -NH- (Amide)                   |
| ~7.1                             | Multiplet    | 4H          | Aromatic protons               |
| ~4.2                             | Singlet      | 2H          | -NH <sub>2</sub> (Hydrazine)   |
| ~3.3                             | Singlet      | 2H          | -CH <sub>2</sub> - (Methylene) |
| ~2.3                             | Singlet      | 3H          | -CH <sub>3</sub> (Methyl)      |

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent: DMSO-d<sub>6</sub>)**

| Chemical Shift ( $\delta$ , ppm) | Assignment                                            |
|----------------------------------|-------------------------------------------------------|
| ~169                             | C=O (Carbonyl)                                        |
| ~136                             | Aromatic C (quaternary, attached to CH <sub>3</sub> ) |
| ~133                             | Aromatic C (quaternary, attached to CH <sub>2</sub> ) |
| ~129                             | Aromatic CH                                           |
| ~128                             | Aromatic CH                                           |
| ~40                              | -CH <sub>2</sub> - (Methylene)                        |
| ~21                              | -CH <sub>3</sub> (Methyl)                             |

**Table 3: Predicted IR Absorption Bands**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                           |
|--------------------------------|---------------|--------------------------------------|
| 3350-3200                      | Strong, Broad | N-H stretching (amide and hydrazine) |
| 3100-3000                      | Medium        | Aromatic C-H stretching              |
| 3000-2850                      | Medium        | Aliphatic C-H stretching             |
| ~1650                          | Strong        | C=O stretching (amide I)             |
| ~1610                          | Medium        | N-H bending (amide II)               |
| 1500-1400                      | Medium        | Aromatic C=C stretching              |

**Table 4: Predicted Mass Spectrometry Fragmentation**

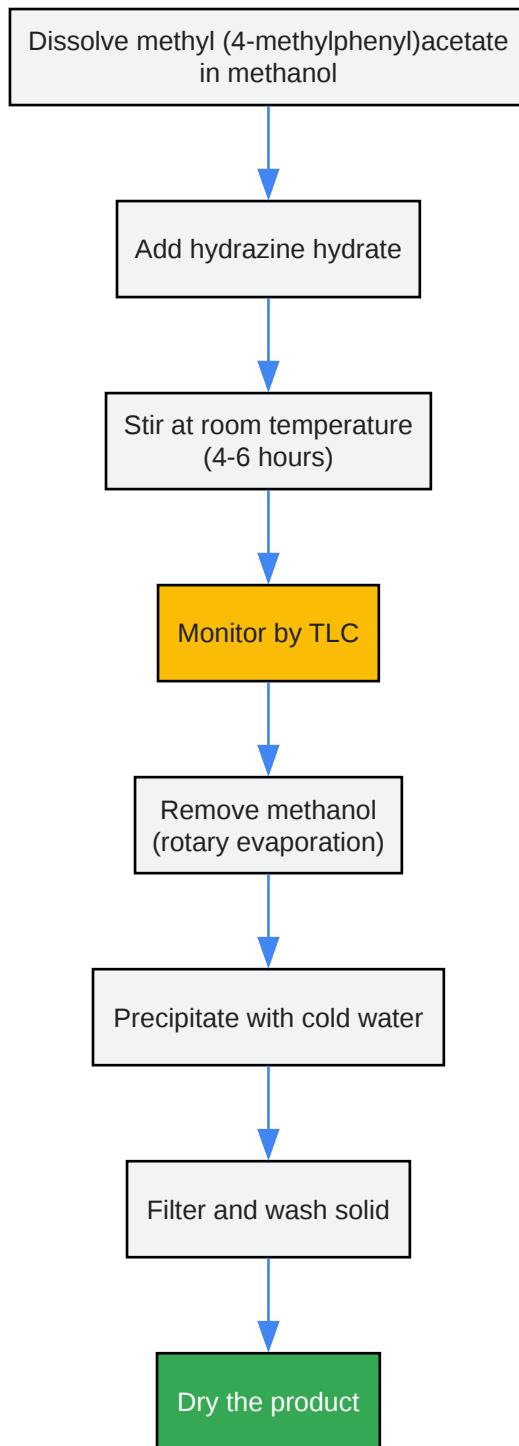
| m/z | Interpretation                                                                |
|-----|-------------------------------------------------------------------------------|
| 164 | [M] <sup>+</sup> (Molecular ion)                                              |
| 133 | [M - NHNH <sub>2</sub> ] <sup>+</sup>                                         |
| 105 | [CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> ] <sup>+</sup> |
| 91  | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)                 |

## Experimental Protocols

### Synthesis of 2-(4-Methylphenyl)acetohydrazide

A common method for the synthesis of acetohydrazides is the reaction of a corresponding ester with hydrazine hydrate.

#### Materials:


- Methyl (4-methylphenyl)acetate
- Hydrazine hydrate (80% or higher)
- Methanol

- Distilled water

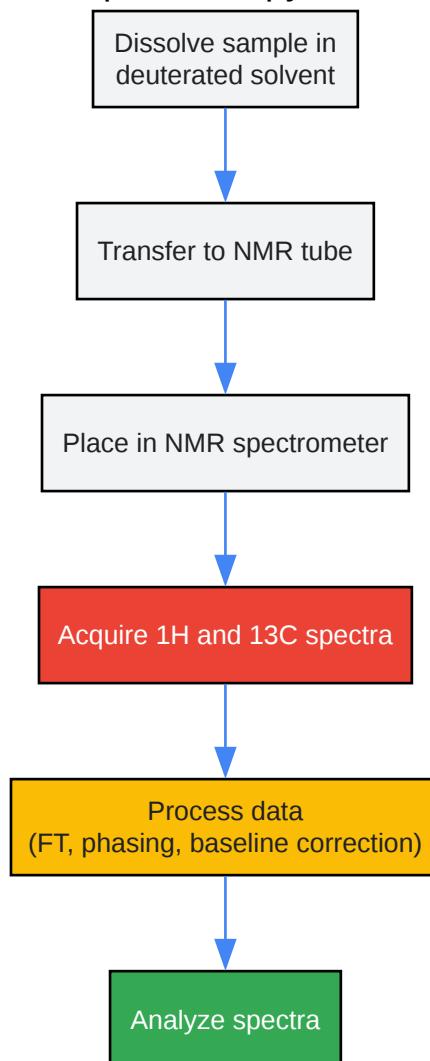
Procedure:

- Dissolve methyl (4-methylphenyl)acetate in methanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
- Add cold distilled water to the residue to precipitate the solid product.
- Collect the precipitate by vacuum filtration and wash with cold distilled water.
- Dry the product in a desiccator. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed for further purification.

### Synthesis Workflow



[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **2-(4-Methylphenyl)acetohydrazide**.

## Spectroscopic Analysis Protocols

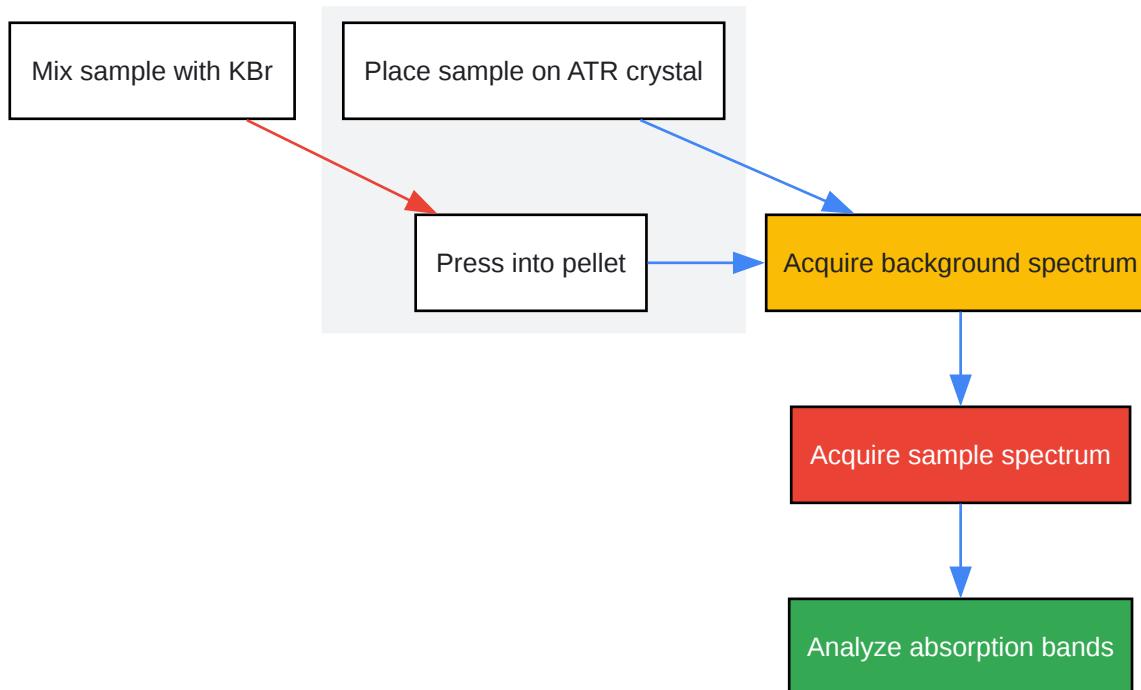
### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle 30-45°, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C.

### NMR Spectroscopy Workflow



[Click to download full resolution via product page](#)


Caption: General workflow for NMR spectroscopic analysis.

## 2. Infrared (IR) Spectroscopy

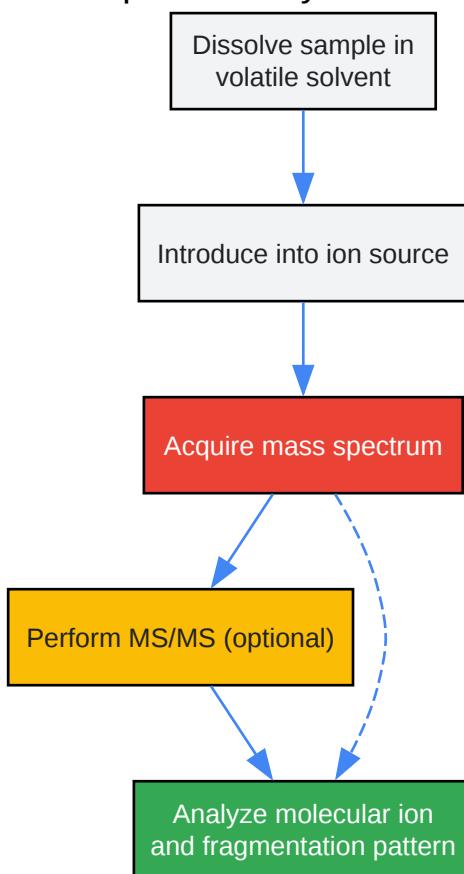
- Sample Preparation:
  - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
  - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or clean ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

### FTIR Spectroscopy Workflow



[Click to download full resolution via product page](#)


Caption: Workflow for FTIR spectroscopic analysis.

### 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe fragmentation patterns.

### Mass Spectrometry Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometric analysis.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)acetohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298582#spectroscopic-data-of-2-4-methylphenyl-acetohydrazide-nmr-ir-mass>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)